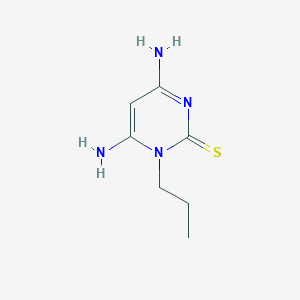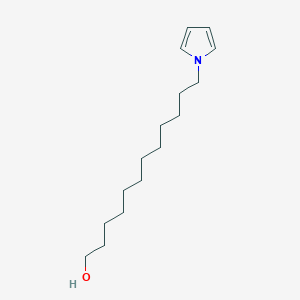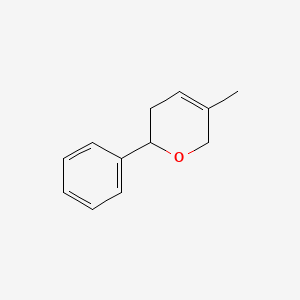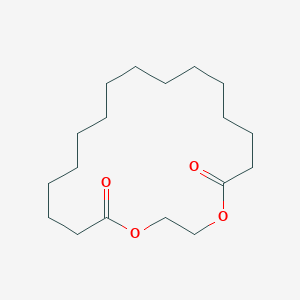![molecular formula C50H52N4O2 B14283267 1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione CAS No. 136662-60-7](/img/structure/B14283267.png)
1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by its four anilino groups substituted at the 1, 4, 5, and 8 positions of the anthracene-9,10-dione core. It is known for its vibrant color and stability, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione typically involves a multi-step process. One common method starts with 1,4,5,8-tetrachloroanthraquinone as the starting material. The first step involves a four-fold Buchwald-Hartwig amination reaction with 4-isopropylaniline, resulting in the intermediate 1,4,5,8-tetrakis[(4-isopropylphenyl)amino]anthracene-9,10-dione. This intermediate is then subjected to a microwave-assisted Knoevenagel reaction with diethyl malonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The anilino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a dye in various chemical processes.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in various assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of dyes, pigments, and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione involves its interaction with various molecular targets. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting the DNA replication process. This property is particularly useful in cancer research, where it can inhibit the proliferation of cancer cells. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions contributes to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetrachloroanthraquinone: A precursor in the synthesis of 1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione.
Perylenecarboximide Dyes: Similar in terms of photostability and applications in organic electronics.
Quinacridone: Another anthraquinone derivative used in pigments and dyes.
Uniqueness
This compound stands out due to its unique combination of stability, vibrant color, and ability to interact with biological molecules. Its versatility in various chemical reactions and applications in multiple fields make it a valuable compound for both research and industrial purposes .
Properties
CAS No. |
136662-60-7 |
|---|---|
Molecular Formula |
C50H52N4O2 |
Molecular Weight |
741.0 g/mol |
IUPAC Name |
1,4,5,8-tetrakis(4-propan-2-ylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C50H52N4O2/c1-29(2)33-9-17-37(18-10-33)51-41-25-26-42(52-38-19-11-34(12-20-38)30(3)4)46-45(41)49(55)47-43(53-39-21-13-35(14-22-39)31(5)6)27-28-44(48(47)50(46)56)54-40-23-15-36(16-24-40)32(7)8/h9-32,51-54H,1-8H3 |
InChI Key |
FIDPYUBBJAQHEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C(C)C)C(=O)C5=C(C=CC(=C5C3=O)NC6=CC=C(C=C6)C(C)C)NC7=CC=C(C=C7)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)

![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)



![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)

![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B14283272.png)
